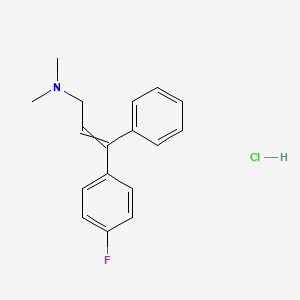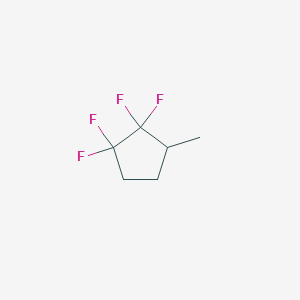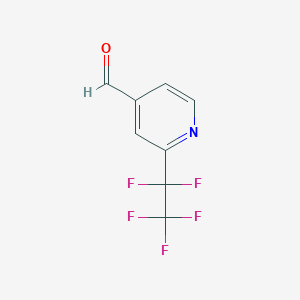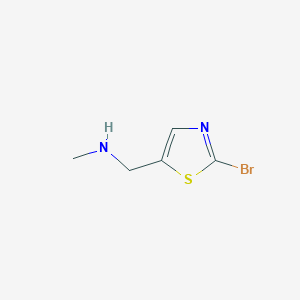
2-Bromo-N-methyl-5-thiazolemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-methyl-5-thiazolemethanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-5-thiazolemethanamine typically involves the bromination of N-methyl-5-thiazolemethanamine. One common method is to react N-methyl-5-thiazolemethanamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-methyl-5-thiazolemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the thiazole ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-methyl-5-thiazolemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiazole derivatives.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-methyl-5-thiazolemethanamine involves its interaction with biological targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The thiazole ring can interact with aromatic residues in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylthiazole: Similar in structure but lacks the N-methyl group.
2-Amino-4-methylthiazole: Contains an amino group instead of a bromine atom.
5-Bromo-2-thiazolamine: Similar structure but with a different substitution pattern.
Uniqueness
2-Bromo-N-methyl-5-thiazolemethanamine is unique due to the presence of both a bromine atom and an N-methyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H7BrN2S |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
1-(2-bromo-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
Clave InChI |
FCRQRERVLSIXDW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

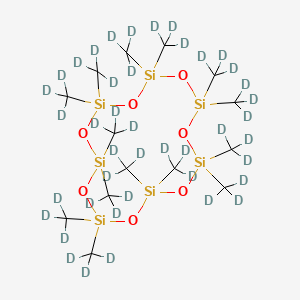
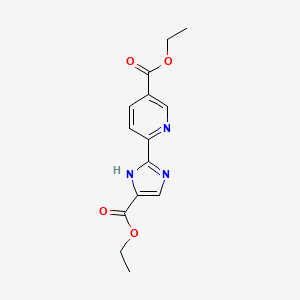

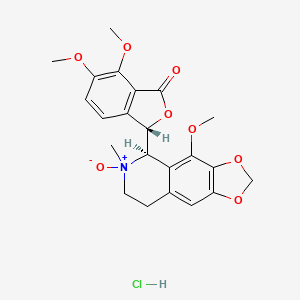
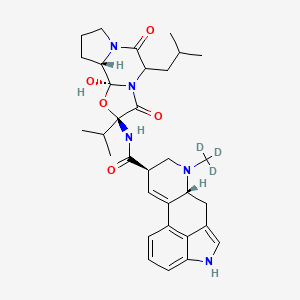

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
